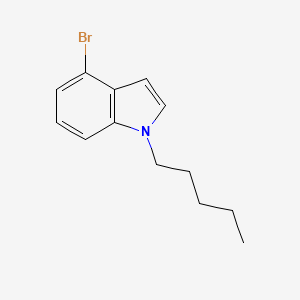
4-bromo-1-pentyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-pentyl-1H-indole is a useful research compound. Its molecular formula is C13H16BrN and its molecular weight is 266.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Research
4-Bromo-1-pentyl-1H-indole is primarily studied for its interaction with cannabinoid receptors, specifically CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.
Anticancer Properties
Studies have indicated that indole derivatives, including this compound, possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focus of recent investigations.
Case Studies
- In Vitro Studies : Research published in peer-reviewed journals has shown that indole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .
- Potential Drug Development : The compound's structural characteristics make it a candidate for developing new anticancer agents targeting specific pathways involved in tumor growth .
Antimicrobial Activity
The antimicrobial properties of indole derivatives have been explored extensively. This compound has shown potential against several pathogenic bacteria.
Research Findings
- Antibacterial Testing : Various studies have evaluated the antibacterial efficacy of indole derivatives against strains like E. coli and S. aureus, demonstrating moderate to strong activity .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .
Synthesis Applications
As a versatile building block, this compound is used in synthetic organic chemistry to create more complex molecules.
Synthetic Pathways
- Multicomponent Reactions : Researchers have utilized this compound in multicomponent reactions to synthesize novel heterocyclic compounds with diverse biological activities .
- Drug Development : Its derivatives are being explored for their pharmacological properties, leading to potential new therapeutic agents .
Industrial Applications
Beyond its pharmaceutical implications, this compound finds utility in various industrial applications.
Chemical Manufacturing
- Dyes and Pigments : The compound is used in synthesizing dyes due to its unique structural properties that allow for vibrant color production.
- Fragrance Industry : Indole derivatives are also employed in creating fragrances, capitalizing on their aromatic characteristics .
Summary Table of Applications
Properties
Molecular Formula |
C13H16BrN |
|---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
4-bromo-1-pentylindole |
InChI |
InChI=1S/C13H16BrN/c1-2-3-4-9-15-10-8-11-12(14)6-5-7-13(11)15/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
CIAZDHOKIAFODY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC2=C1C=CC=C2Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














